5-Amino-2-chloro-4-methyl-nicotinic acid is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the nicotinic acid structure. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
5-Amino-2-chloro-4-methyl-nicotinic acid is classified under heterocyclic compounds, specifically as a substituted pyridine derivative. Its structural features include:
The synthesis of 5-amino-2-chloro-4-methyl-nicotinic acid can be achieved through several methods, with varying yields and complexities.
The molecular formula of 5-amino-2-chloro-4-methyl-nicotinic acid is CHClNO. The molecular weight is approximately 175.6 g/mol.
5-Amino-2-chloro-4-methyl-nicotinic acid participates in various chemical reactions that can modify its structure or enhance its properties:
The mechanism of action for 5-amino-2-chloro-4-methyl-nicotinic acid primarily relates to its interaction with biological targets such as receptors or enzymes:
Physical and chemical data indicate that this compound exhibits moderate stability but requires careful handling due to the presence of reactive functional groups .
5-Amino-2-chloro-4-methyl-nicotinic acid has several applications in scientific research:
Systematic Nomenclature: 5-Amino-2-chloro-4-methyl-nicotinic acid (CAS: 1557408-44-2) is classified as a trisubstituted pyridine derivative. Its IUPAC name explicitly defines the positions of its functional groups: an amino group at C5, a chlorine atom at C2, a methyl group at C4, and a carboxylic acid at C3. This naming follows pyridine numbering where the nitrogen is position 1 [1]. The molecular formula is C₇H₇ClN₂O₂, with a molecular weight of 186.60 g/mol. Its canonical SMILES is CC1=C(N)C=NC(Cl)=C1C(O)=O, reflecting the core pyridine ring and substituent positions [1].
Structural Classification: This compound belongs to the nicotinic acid (pyridine-3-carboxylic acid) family, characterized by the carboxylic acid group at the meta position relative to the ring nitrogen. It is further categorized as a 3-aminopyridine derivative due to the C5 amino group, which confers distinct electronic properties. The chlorine at C2 is an electron-withdrawing halogen, while the C4 methyl group is electron-donating, creating a push-pull electronic landscape. This combination enables diverse reactivity:
Table 1: Structural Comparison of Key Nicotinic Acid Derivatives
Compound Name | CAS Number | Substituent Positions | Molecular Formula |
---|---|---|---|
5-Amino-2-chloro-4-methyl-nicotinic acid | 1557408-44-2 | 2-Cl, 4-CH₃, 5-NH₂ | C₇H₇ClN₂O₂ |
5-Amino-2-chloro-nicotinic acid | 42959-39-7 | 2-Cl, 5-NH₂ | C₆H₅ClN₂O₂ |
2-Amino-5-chloro-nicotinic acid methyl ester | 50735-33-6 | 2-NH₂, 5-Cl, COOCH₃ | C₇H₇ClN₂O₂ |
2-Chloro-4-methyl-nicotinic acid | 142266-63-5 | 2-Cl, 4-CH₃ | C₇H₆ClNO₂ |
5-Methyl-nicotinic acid | 3222-49-9 | 5-CH₃ | C₇H₇NO₂ |
Positional isomers like 2-chloro-4-methyl-nicotinic acid (CAS 142266-63-5) [6] and 5-methyl-nicotinic acid [7] lack the critical C5 amino group, altering their chemical behavior and applications.
Emergence in Drug Discovery: This compound gained prominence in the 2010s as a versatile intermediate for α7 nicotinic acetylcholine receptor (nAChR) ligands. Its structural features—specifically the hydrogen-bonding capable amino group and the halogen’s steric influence—make it ideal for constructing "silent agonists." These ligands bind orthosteric sites but require positive allosteric modulators (PAMs) like PNU-120596 to activate ion channels [3].
Synthetic Evolution: Early routes to similar aminonicotinates involved direct chlorination/amination of picolinic acids or Pd-catalyzed couplings. Modern synthesis leverages regioselective functionalization, such as:
The commercial availability of this compound (e.g., from AiFChem [1] and LEAPChem [4]) since the mid-2010s accelerated its adoption in high-throughput screening campaigns targeting neurological disorders.
Pharmacophoric Features: The triad of C2 chlorine, C4 methyl, and C5 amino groups creates a unique spatial and electronic profile:
Applications in Silent Agonist Design: As established in α7 nAChR studies, molecular volume around the cationic core dictates conformational state induction. The compact scaffold of 5-amino-2-chloro-4-methyl-nicotinic acid (molecular volume ≈ 186 ų) favors transitions to allosteric modulator-sensitive desensitized states (Ds) over ion channel activation [3]. This is exploited in compounds like quinuclidine derivatives, where this acid is coupled via amide bonds to create ligands that:
Table 2: Key Pharmacophore Contributions of Substituents
Substituent | Role in Pharmacophore | Biological Impact |
---|---|---|
C2 Chlorine | Halogen bonding; electron withdrawal | Enhances binding specificity to α7 subtype |
C4 Methyl | Hydrophobic filling; steric guidance | Stabilizes desensitized states (Ds) |
C5 Amino | Hydrogen bonding; resonance stabilization | Enables salt-bridge formation with receptor |
C3 Carboxylic Acid | Synthetic handle for bioisosteres (e.g., tetrazoles) | Improves metabolic stability |
Beyond nAChRs: This scaffold is incorporated into protease inhibitors and kinase antagonists, leveraging its ability to anchor to catalytic residues. For example, the C5 amino group is a key recognition element in Rupatadine intermediates (though 5-methyl-nicotinic acid is used directly here [7]) [4].
Table 3: Key Derivatives of 5-Amino-2-chloro-4-methyl-nicotinic Acid in Drug Discovery
Derivative Type | Example Structure | Primary Therapeutic Target |
---|---|---|
Methyl Ester | COOCH₃ at C3 (e.g., CAS 50735-33-6 [2]) | Synthetic intermediate |
Boc-Protected Amine | NHBoc at C5 [5] | Peptide coupling precursor |
Amide-Linked Quinuclidines | C3-CONH-Quinuclidine [3] | α7 nAChR silent agonists |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1